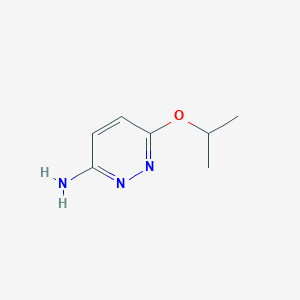

6-(Propan-2-yloxy)pyridazin-3-amine

Description

Significance of Pyridazine (B1198779) Derivatives in Heterocyclic Chemistry

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, possesses a unique set of physicochemical properties that make it a valuable scaffold in chemical research. nih.gov Its characteristics include weak basicity, a significant dipole moment that facilitates π-π stacking interactions, and a strong capacity for dual hydrogen-bonding, which is crucial in drug-target interactions. nih.gov These attributes have led to the pyridazine core being recognized as an advantageous substitute for other aromatic rings, like the phenyl group, in drug design. nih.gov The inherent polarity of the pyridazine ring can also contribute to lower lipophilicity and reduced interaction with certain metabolic enzymes and ion channels, adding to its value in the development of therapeutic agents. nih.gov Consequently, pyridazine derivatives are actively investigated for a wide range of biological activities, including antimicrobial, antihypertensive, anticancer, and anti-inflammatory properties. journalijcar.orgmdpi.com The versatility of the pyridazine structure ensures its continued prominence as a core component in the synthesis of highly functionalized heterocyclic compounds. mdpi.com

Overview of Aminopyridazines as Key Chemical Substrates

Within the diverse family of pyridazine derivatives, aminopyridazines stand out as critical chemical substrates and versatile building blocks in organic synthesis. The amino group provides a reactive handle for a variety of chemical transformations, such as acylation, alkylation, and C-N bond-forming reactions, enabling the construction of more complex molecular architectures. These compounds serve as crucial intermediates in the synthesis of novel molecules for both pharmaceutical and agricultural applications. mdpi.com For instance, the development of new anti-inflammatory and antimicrobial agents often utilizes aminopyridazine scaffolds due to their capacity to interact effectively with biological targets. ontosight.ai The synthesis of aminopyridine and its analogues has been the subject of extensive research, with numerous methods developed to facilitate their preparation from various precursors, highlighting their importance as foundational materials for creating diverse chemical libraries. researchgate.netnih.gov

Research Context of 6-(Propan-2-yloxy)pyridazin-3-amine within the Pyridazine Series

This compound, also known as 6-isopropoxypyridazin-3-amine, is a specific derivative that embodies the structural features of an aminopyridazine with an ether linkage. nih.gov While detailed research dedicated exclusively to this compound is not extensively published, its significance can be understood by its position as a valuable chemical intermediate. Its structure combines the reactive amino group with an isopropoxy group on the electron-deficient pyridazine ring. nih.gov This arrangement makes it a prime candidate for use as a building block in medicinal chemistry for the synthesis of more complex, biologically active molecules. ontosight.ai

The synthesis of such a compound would likely follow established methodologies for pyridazine functionalization. A common strategy involves the nucleophilic aromatic substitution (SNAr) on a di-halogenated pyridazine precursor, where one halogen is displaced by an alkoxide (isopropoxide) and the other by an amine source. The reactivity of halogenated pyridazines makes them excellent substrates for introducing a wide array of functional groups. Research on analogous compounds, such as 6-ethoxypyridazin-3-amine, underscores the utility of this class of molecules as scaffolds for developing novel compounds. The presence of both hydrogen bond donor (amino group) and acceptor (ether oxygen and ring nitrogens) sites within this compound suggests its potential role in creating molecules designed to interact specifically with biological targets. nih.govnih.gov Therefore, this compound is best contextualized as a key piece in the synthetic toolbox for researchers aiming to explore the chemical space around the pyridazine core for applications in drug discovery and materials science.

Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 6-propan-2-yloxypyridazin-3-amine | nih.gov |

| Synonyms | 6-Isopropoxypyridazin-3-amine | nih.gov |

| CAS Number | 1173150-07-6 | nih.gov |

| Molecular Formula | C₇H₁₁N₃O | nih.gov |

| Molecular Weight | 153.18 g/mol | nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 6-Isopropoxypyridazin-3-amine |

| 6-Ethoxypyridazin-3-amine |

| Phenyl |

| Pyridazine |

Structure

3D Structure

Properties

IUPAC Name |

6-propan-2-yloxypyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-5(2)11-7-4-3-6(8)9-10-7/h3-5H,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQEYAKUXPBQVFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NN=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173150-07-6 | |

| Record name | 6-(propan-2-yloxy)pyridazin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Reaction Mechanism Elucidation for 6 Propan 2 Yloxy Pyridazin 3 Amine

Investigations into the Reactivity of the Pyridazine (B1198779) Ring

The pyridazine ring is an aromatic heterocycle characterized by the presence of two adjacent nitrogen atoms. This feature significantly influences its reactivity compared to benzene. blumberginstitute.org The nitrogen atoms are electron-withdrawing, which generally deactivates the ring towards electrophilic attack and activates it towards nucleophilic substitution. wikipedia.orgyoutube.com

Electrophilic Aromatic Substitution Reactions

Direct electrophilic aromatic substitution (SEAr) on the pyridazine ring is generally challenging due to the electron-withdrawing nature of the two nitrogen atoms, which makes the ring less nucleophilic. wikipedia.org This deactivation is further compounded by the potential for protonation or coordination of the ring nitrogens with Lewis acids, which are often used as catalysts in these reactions. wikipedia.org

However, the presence of the activating amino (-NH2) and isopropoxy (-OCH(CH3)2) groups on the 6-(propan-2-yloxy)pyridazin-3-amine molecule can influence the feasibility and regiochemistry of electrophilic substitution. The amino group is a strong activating group and an ortho-, para-director, while the isopropoxy group is also activating and ortho-, para-directing. libretexts.org In this specific molecule, the positions ortho and para to the strongly activating amino group are occupied by nitrogen or the isopropoxy group. The position ortho to the isopropoxy group (C5) is the most likely site for electrophilic attack, should the reaction conditions be forcing enough to overcome the inherent deactivation of the pyridazine ring.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For substituted pyridazines, the outcome of these reactions is often difficult to predict and must be determined empirically. masterorganicchemistry.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Reagents | Predicted Major Product |

| Nitration | HNO3, H2SO4 | 5-Nitro-6-(propan-2-yloxy)pyridazin-3-amine |

| Bromination | Br2, FeBr3 | 5-Bromo-6-(propan-2-yloxy)pyridazin-3-amine |

| Sulfonation | Fuming H2SO4 | This compound-5-sulfonic acid |

Nucleophilic Aromatic Substitution Reactions

The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho or para to the ring nitrogens. youtube.comyoutube.com In this compound, the carbon atoms at positions 3 and 6 are the most likely sites for nucleophilic attack. However, these positions are already substituted. Nucleophilic attack at a hydrogen-bearing carbon is also possible, especially with strong nucleophiles, in a process known as the Chichibabin reaction, which typically results in amination. youtube.com

Recent studies have shown that SNAr reactions on pyridines and related heterocycles can proceed through a concerted mechanism rather than the traditional two-step addition-elimination pathway involving a Meisenheimer complex. nih.gov This is particularly true for substitutions on heterocycles with good leaving groups. nih.gov In some cases, cation-radical accelerated nucleophilic aromatic substitution (CRA-SNAr) can be employed for the amination of alkoxyarenes, a reaction that is typically challenging. nih.gov

Oxidation and Reduction Pathways

The pyridazine ring can undergo both oxidation and reduction, although the specific pathways for this compound are not extensively documented in the provided search results. Generally, pyridazines can be oxidized at the nitrogen atoms to form N-oxides. The isopropoxy group is generally stable to oxidation, but the primary amine can be susceptible to oxidation.

Reduction of the pyridazine ring can lead to various dihydropyridazine (B8628806), tetrahydropyridazine, or piperazine (B1678402) derivatives, depending on the reducing agent and reaction conditions. Catalytic hydrogenation is a common method for the reduction of aromatic heterocycles. wikipedia.org

Transformations Involving the Aminopyridazine Moiety

The primary amine group (-NH2) at the 3-position of the pyridazine ring is a key site for a variety of chemical transformations. britannica.com

Reactions at the Primary Amine (–NH2) Group

The lone pair of electrons on the nitrogen atom of the primary amine makes it both basic and nucleophilic. ksu.edu.sa This allows it to participate in a wide range of reactions.

Salt Formation: As a base, the amine can react with acids to form ammonium (B1175870) salts. wikipedia.orgbritannica.com This is a fundamental and often instantaneous reaction. britannica.com

Acylation: The primary amine readily reacts with acylating agents such as acid chlorides, anhydrides, and esters to form amides. wikipedia.orgbritannica.comlibretexts.org This is a very important transformation for the synthesis of more complex molecules. britannica.com For example, reaction with acetyl chloride would yield N-(6-(propan-2-yloxy)pyridazin-3-yl)acetamide.

Alkylation: The amine can be alkylated by alkyl halides. wikipedia.org However, this reaction can be difficult to control and often leads to a mixture of primary, secondary, and tertiary amines, and even quaternary ammonium salts, as the product amine can also react with the alkylating agent. libretexts.org

Reaction with Aldehydes and Ketones: Primary amines react with aldehydes and ketones to form imines (Schiff bases). britannica.com For instance, reaction with acetone (B3395972) could potentially form a hydrazone derivative if the reaction proceeds with the hydrazinyl tautomer. researchgate.net

Diazotization: Primary aromatic amines react with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures, to form diazonium salts. ksu.edu.sa These salts are highly versatile intermediates that can be converted to a wide variety of functional groups.

Table 2: Common Reactions at the Primary Amine of this compound

| Reaction Type | Reagent | Product Type |

| Acylation | Acetyl chloride | Amide |

| Alkylation | Methyl iodide | Methylated amine(s) |

| Schiff Base Formation | Benzaldehyde | Imine |

| Diazotization | NaNO2, HCl (0 °C) | Diazonium salt |

Regioselectivity in Further Derivatization of the Amino Group

When the primary amine undergoes reactions that lead to further substitution, such as acylation or alkylation, the reaction occurs at the nitrogen atom. In the case of acylation, over-acylation is generally not an issue because the resulting amide is less nucleophilic than the starting amine due to resonance delocalization of the nitrogen lone pair with the carbonyl group. libretexts.org

However, as mentioned earlier, alkylation can be less selective, leading to multiple alkylations on the nitrogen atom. libretexts.org To control the degree of alkylation, specific reaction conditions and stoichiometries must be carefully chosen. For instance, using a large excess of the amine can favor the formation of the mono-alkylated product. youtube.com

Mechanistic Studies of Key Synthetic Steps and Transformations

Understanding the mechanisms of the reactions involved in the synthesis and transformation of this compound is fundamental to optimizing reaction conditions and developing novel derivatives.

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the rate-limiting step and the nature of transition states. nih.gov It involves replacing an atom in a reactant with one of its heavier isotopes and measuring the resulting change in reaction rate. nih.gov For pyridazine derivatives, the study of KIEs can provide significant insights into the mechanisms of their formation and reactions.

Table 1: Typical Kinetic Isotope Effects and Their Mechanistic Implications

| KIE (kH/kD) Value | Interpretation | Potential Application in Pyridazine Chemistry |

| ~1 | No primary KIE observed. The C-H bond is not broken in the rate-determining step. uni.lu | Could indicate that the initial nucleophilic attack on the pyridazine ring is the slow step, rather than a subsequent deprotonation. |

| 2-8 | A primary KIE is observed. The C-H bond is broken in the rate-determining step. nih.gov | Would be expected in reactions where a proton is abstracted from the pyridazine ring or a substituent in the slowest step of the reaction. |

| >1 (Normal KIE) | The bond to the lighter isotope is broken more easily. This is the most common scenario. nih.gov | Applicable to most proton transfer and elimination reactions in the synthesis or modification of the pyridazine scaffold. |

| <1 (Inverse KIE) | The bond to the heavier isotope is broken more easily. Often seen when a new bond is formed to the isotopic atom in the transition state. | Could be observed in reactions where a hydrogen-bonded intermediate is formed prior to the rate-limiting step. |

The study of nitrogen isotope effects (¹⁴N vs. ¹⁵N) could also be informative, particularly in understanding the mechanism of amination reactions that form the 3-amino group on the pyridazine ring. nih.gov

The synthesis of pyridazine derivatives often employs catalytic methods to enhance efficiency and selectivity. While specific catalytic pathways for this compound are not detailed in the literature, general strategies for pyridazine synthesis provide insights into potential catalytic routes.

One common approach to forming the pyridazine ring is through the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648). Catalysts can play a crucial role in this cyclization. For example, copper(II)-catalyzed aerobic cyclizations have been used to synthesize pyridazines from β,γ-unsaturated hydrazones. organic-chemistry.org The choice of solvent in these reactions can direct the pathway towards either 1,6-dihydropyridazines or fully aromatized pyridazines. organic-chemistry.org

Natural product-based catalysts, such as betaine (B1666868) and guanidine (B92328) carbonate, have been employed in the one-pot, two-step synthesis of other amino-substituted pyridone derivatives. nih.gov These catalysts are advantageous due to their milder reaction conditions and lower toxicity. nih.gov The synthesis of 3-amino-6-methoxypyridazine (B1266373), a structurally related compound, has been achieved through the reaction of 6-chloropyridazin-3-amine with sodium methoxide (B1231860), sometimes with the addition of copper powder to facilitate the reaction. chemicalbook.com

Table 2: Potential Catalysts for Pyridazine Synthesis

| Catalyst | Reaction Type | Potential Role in Synthesis of this compound |

| Copper(II) salts | Aerobic cyclization | Could be used in the formation of the pyridazine ring from an appropriate unsaturated hydrazone precursor. organic-chemistry.org |

| Betaine / Guanidine Carbonate | Condensation/Cyclization | Could catalyze the formation of the pyridazine ring under mild, environmentally friendly conditions. nih.gov |

| Palladium complexes | Cross-coupling reactions | Could be used to introduce the isopropoxy group or the amino group onto a pre-formed pyridazine ring. |

| Lewis Acids | Diels-Alder reactions | A Lewis acid-mediated inverse electron demand Diels-Alder reaction is a known method for synthesizing functionalized pyridazines. organic-chemistry.org |

Mechanistically, these catalysts can function by activating the substrates, for example, by coordinating to a carbonyl group to increase its electrophilicity, or by facilitating proton transfer steps.

Stability and Degradation Pathways under Various Chemical Conditions

The stability of this compound under different chemical conditions is a critical parameter for its storage, handling, and potential applications. While specific degradation studies are not available, general chemical principles of pyridazines and related functional groups can predict its stability profile.

The pyridazine ring is an electron-deficient heterocycle, which influences its reactivity. The ether linkage (propan-2-yloxy group) and the amino group are potential sites of chemical transformation under certain conditions.

Potential Degradation Pathways:

Basic Conditions: The compound is likely to be relatively stable under mild basic conditions. However, strong bases could potentially deprotonate the amino group, which might initiate further reactions. The synthesis of related 3-amino-6-methoxypyridazine in the presence of sodium methoxide at high temperatures suggests that the alkoxy group is stable to these conditions once formed. chemicalbook.com

Oxidative Conditions: The pyridazine ring and the amino group could be susceptible to oxidation. The use of oxidizing agents like potassium permanganate (B83412) or potassium dichromate in the synthesis of related pyridazine carboxylic acids from methylpyridazines suggests that the pyridazine ring itself can be oxidized under harsh conditions. google.com

Reductive Conditions: The pyridazine ring can be reduced under certain catalytic hydrogenation conditions.

Photochemical Degradation: Aromatic and heteroaromatic compounds can be susceptible to photochemical degradation upon exposure to UV light.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides some hazard information for this compound, indicating it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. nih.gov This suggests a degree of biological reactivity, which may be related to its chemical reactivity and potential degradation pathways.

Table 3: Predicted Stability of this compound

| Condition | Predicted Stability | Potential Degradation Products |

| Strong Acid | Low | 6-Hydroxypyridazin-3-amine, Isopropanol (B130326) |

| Strong Base | Moderate to High | Generally stable, potential for N-deprotonation |

| Oxidizing Agents | Low to Moderate | Oxidized pyridazine derivatives, ring-opened products |

| Reducing Agents | Moderate | Reduced pyridazine derivatives (e.g., dihydropyridazines) |

| Light Exposure | Moderate | Potential for photochemically induced degradation products |

Further experimental studies are necessary to fully elucidate the specific degradation pathways and kinetics for this compound under a variety of chemical conditions.

Computational and Theoretical Chemistry Studies of 6 Propan 2 Yloxy Pyridazin 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the prediction of molecular properties with a high degree of accuracy. These calculations are performed by solving the Schrödinger equation for a given molecule, providing detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) has become a widely used method for computational studies of organic molecules due to its balance of accuracy and computational cost. For 6-(propan-2-yloxy)pyridazin-3-amine, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are used to determine its most stable three-dimensional structure, a process known as geometry optimization. mdpi.com This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles.

The electronic properties of the molecule, such as the total energy, dipole moment, and the distribution of electron density, can also be calculated. These properties are crucial for understanding the molecule's polarity and its interactions with other molecules. For instance, DFT calculations on similar pyridazine (B1198779) derivatives have been used to correlate their electronic structure with their observed biological activities. mdpi.com

Table 1: Predicted Geometrical Parameters of this compound using DFT

| Parameter | Predicted Value |

| C-N (pyridazine ring) Bond Length | ~1.34 Å |

| C-C (pyridazine ring) Bond Length | ~1.40 Å |

| N-N (pyridazine ring) Bond Length | ~1.33 Å |

| C-O (isopropoxy) Bond Length | ~1.37 Å |

| O-C (isopropoxy) Bond Length | ~1.43 Å |

| C-N (amine) Bond Length | ~1.36 Å |

Note: These are estimated values based on typical bond lengths in similar heterocyclic compounds and require specific DFT calculations for precise determination.

Ab Initio Methods for Electronic Structure

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation than DFT, leading to highly accurate electronic structure calculations. While computationally more demanding, ab initio calculations can be employed to refine the understanding of the electronic distribution and energy levels of this compound, providing a benchmark for results obtained from DFT methods. Studies on related pyridazine systems have utilized these methods to gain precise insights into their electronic properties. researchgate.net

Calculation of Frontier Molecular Orbitals (HOMO/LUMO) and Their Implications

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. jocpr.comresearchgate.net

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. jocpr.com For this compound, the presence of the electron-donating amino group and the isopropoxy group is expected to raise the energy of the HOMO, while the electron-withdrawing pyridazine ring influences the LUMO energy. DFT calculations are commonly used to compute the energies and visualize the spatial distribution of these orbitals. researchgate.netgsconlinepress.com This analysis helps in predicting the sites susceptible to electrophilic and nucleophilic attack.

Table 2: Predicted Frontier Molecular Orbital Energies for Pyridazine Derivatives

| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Substituted Pyridazines | -6.0 to -7.5 | -1.0 to -2.5 | 4.0 to 5.5 |

Note: The values are typical ranges for pyridazine derivatives and the specific values for this compound would require dedicated calculations. gsconlinepress.comgsconlinepress.com

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map provides a visual representation of the electrostatic potential on the electron density surface of the molecule.

For this compound, the MEP map would likely show negative potential (red and yellow regions) around the nitrogen atoms of the pyridazine ring and the oxygen atom of the isopropoxy group, indicating these are the most probable sites for electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms of the amino group, suggesting these are sites for nucleophilic interaction. researchgate.net MEP analysis has been successfully applied to various nitrogen-containing heterocyclic compounds to predict their sites of interaction and biological activity. nih.gov

Reaction Mechanism Modeling

Computational chemistry is also a powerful tool for investigating the pathways of chemical reactions, providing insights into the transition states and energy barriers involved.

Transition State Search and Energy Barriers for Key Transformations

By modeling potential reaction pathways, computational methods can identify the transition state structures, which are the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the rate of the reaction.

For this compound, this could involve modeling its synthesis or its potential metabolic transformations. For example, the mechanism of nucleophilic substitution reactions on the pyridazine ring can be investigated to understand how the isopropoxy and amino groups influence the reactivity. wur.nl Theoretical studies on the reaction mechanisms of related pyridazine compounds have provided detailed understanding of their synthetic routes and reactivity patterns. acs.orgrsc.org Calculating the energy barriers for these transformations provides a quantitative measure of their feasibility.

Intramolecular Electron Dynamic Process Modeling

The electronic structure of this compound, which features an electron-donating amine group and an electron-donating isopropoxy group attached to the electron-deficient pyridazine ring, suggests the potential for interesting intramolecular charge transfer (ICT) phenomena. nih.gov Modeling these electron dynamic processes is crucial for understanding the molecule's photophysical properties, reactivity, and potential applications in materials science.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are the primary computational tools used to model such processes. nih.govresearchgate.net These methods can elucidate the nature of electronic transitions, such as those from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). For this compound, the HOMO is expected to have significant contributions from the lone pairs of the amino and isopropoxy groups, while the LUMO is likely to be localized on the pyridazine ring. An electronic excitation would, therefore, lead to a transfer of electron density from the substituents to the ring, a classic example of ICT. researchgate.net

Computational models can predict the energies of these transitions, which correspond to the wavelengths of light the molecule absorbs. sciensage.info Furthermore, analysis of the molecular orbitals involved can provide a detailed picture of how the electron distribution changes upon excitation. This is critical for understanding the excited-state reactivity and the potential for fluorescence or other de-excitation pathways. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Analysis for this compound

| Parameter | Predicted Value (Illustrative) | Description |

| HOMO Energy | -6.2 eV | Highest Occupied Molecular Orbital energy, indicative of the electron-donating ability. |

| LUMO Energy | -1.5 eV | Lowest Unoccupied Molecular Orbital energy, indicative of the electron-accepting ability. |

| HOMO-LUMO Gap | 4.7 eV | Energy difference, related to the electronic excitation energy and chemical reactivity. |

| Nature of HOMO | π-orbital with significant contribution from the amino and isopropoxy lone pairs. | Localization of the most available electrons for donation. |

| Nature of LUMO | π*-orbital localized primarily on the pyridazine ring. | Region of the molecule most likely to accept electrons. |

This table presents hypothetical data to illustrate the expected outcomes of a DFT analysis.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanical calculations provide detailed information about the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are employed to study the movement of atoms over time, offering insights into conformational flexibility and intermolecular interactions. frontiersin.orgresearchgate.net For this compound, the rotation around the C-O bond of the isopropoxy group and the potential for hydrogen bonding involving the amine group are key areas of interest.

MD simulations treat atoms as classical particles moving according to a force field, which is a set of parameters that describe the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be tracked over time. This allows for the exploration of the molecule's conformational landscape, identifying the most stable conformations and the energy barriers between them. bohrium.comnih.gov

For this compound, MD simulations can reveal the preferred orientation of the isopropoxy group relative to the pyridazine ring. This is important as the conformation can influence the molecule's packing in a crystal lattice and its interaction with biological targets. Furthermore, by simulating the molecule in a solvent, such as water, MD can provide a detailed picture of the hydrogen bonding network formed between the amine group and surrounding water molecules, which is crucial for understanding its solubility and solvation properties. researchgate.net

Table 2: Representative Conformational Analysis Data from a Hypothetical MD Simulation of this compound

| Dihedral Angle | Most Populated Range (°) | Description |

| C(ring)-C(ring)-O-C(isopropyl) | -10 to +10 | Describes the planarity of the isopropoxy group relative to the pyridazine ring. |

| C(ring)-O-C(isopropyl)-H | 60, 180, 300 | Represents the staggered conformations of the isopropyl methyl groups. |

| H-N-C(ring)-C(ring) | -20 to +20 | Indicates the degree of planarity of the amine group with the ring. |

This table contains hypothetical data representing the kind of results obtained from MD simulations.

Theoretical Prediction and Validation with Experimental Data

A cornerstone of computational chemistry is the ability to predict molecular properties and validate these predictions against experimental data. This synergy between theory and experiment is a powerful approach for gaining a comprehensive understanding of a molecule's behavior. For this compound, theoretical predictions of properties such as geometry, dipole moment, and spectroscopic signatures can be compared with experimental results from techniques like X-ray crystallography, and various spectroscopic methods. nih.govphyschemres.org

DFT calculations are often the method of choice for predicting the equilibrium geometry of a molecule, providing bond lengths, bond angles, and dihedral angles. These can be directly compared to data from single-crystal X-ray diffraction, if available, to assess the accuracy of the computational model. Discrepancies between the calculated gas-phase geometry and the experimental solid-state structure can provide insights into the effects of intermolecular forces in the crystal packing.

Table 3: Illustrative Comparison of Theoretical and Experimental Data for this compound

| Property | Theoretical (DFT) Prediction (Illustrative) | Experimental Value (Hypothetical) |

| Bond Length (C-N amine) | 1.36 Å | 1.37 Å |

| Bond Angle (C-N-C in ring) | 118.5° | 118.2° |

| Dipole Moment | 3.5 D | Not Available |

| Polar Surface Area | 61 Ų | Not Available |

This table presents a hypothetical comparison to illustrate the validation process. The polar surface area is a computed property from PubChem. nih.gov

Spectroscopic Property Prediction (e.g., NMR chemical shifts, vibrational frequencies, absorption spectra)

Computational methods are extensively used to predict various spectroscopic properties, which can be invaluable for interpreting experimental spectra and confirming molecular structures. frontiersin.org For this compound, DFT calculations can provide predictions for its NMR, IR, Raman, and UV-Vis spectra.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable way to predict the ¹H and ¹³C NMR chemical shifts. nih.gov By calculating the magnetic shielding of each nucleus, the chemical shifts can be predicted and compared to experimental spectra to aid in peak assignment.

Vibrational Frequencies: The calculation of the second derivatives of the energy with respect to atomic displacements yields the harmonic vibrational frequencies, which correspond to the peaks in the IR and Raman spectra. While there is often a systematic overestimation of the frequencies, scaling factors can be applied to achieve good agreement with experimental data. sciensage.info This allows for the assignment of specific vibrational modes to the observed spectral bands.

Absorption Spectra: As mentioned in section 5.2.2, TD-DFT can be used to predict the electronic absorption spectrum (UV-Vis). The calculated excitation energies and oscillator strengths can be used to simulate the spectrum, which can then be compared to the experimentally measured one to understand the electronic transitions responsible for the observed absorption bands. sciensage.info

Table 4: Illustrative Predicted Spectroscopic Data for this compound

| Spectrum | Predicted Peak (Illustrative) | Assignment |

| ¹H NMR | δ 7.2 (d), 6.8 (d) | Pyridazine ring protons |

| ¹H NMR | δ 5.5 (s) | Amine protons |

| ¹H NMR | δ 4.8 (sept) | Isopropoxy CH |

| ¹H NMR | δ 1.3 (d) | Isopropoxy CH₃ |

| ¹³C NMR | δ 165, 155, 120, 115 | Pyridazine ring carbons |

| IR | 3400-3200 cm⁻¹ | N-H stretching |

| IR | ~1600 cm⁻¹ | C=N stretching (ring) |

| UV-Vis | λ_max ~280 nm | π → π* transition |

This table contains hypothetical but representative spectroscopic data based on the functional groups present in the molecule.

Advanced Materials Science Applications and Catalytic Roles of Pyridazine Frameworks

Pyridazine (B1198779) Derivatives as Scaffolds for Functional Materials

The inherent polarity and electron-deficient nature of the pyridazine ring make it an attractive component for the design of advanced functional materials. Its structural and electronic characteristics can be finely tuned through substitution, allowing for the development of materials with tailored properties for specific applications.

Pyridazine derivatives are recognized as promising organic heterocyclic aromatic semiconductors. liberty.edu Their planar structure and nitrogen-containing aromatic core are key features that facilitate their use in electronic applications. The electron-deficient character of the pyridazine ring is beneficial for creating donor-acceptor (D-A) type molecules, which are fundamental to many organic semiconductor devices. researchgate.net

Density functional theory (DFT) calculations have shown that pyridazine has a relatively low-lying Lowest Unoccupied Molecular Orbital (LUMO) and a small HOMO-LUMO gap compared to other azines, which is advantageous for semiconductor applications. frontiersin.orgnih.gov This electronic structure facilitates electron injection and transport. Researchers have synthesized various pyridazine-based compounds for potential use in the electronics industry, including applications in Organic Light-Emitting Diodes (OLEDs). liberty.edufrontiersin.org For instance, donor-acceptor molecules combining a pyridazine acceptor with phenoxazine (B87303) donor units have been shown to exhibit fast thermally activated delayed fluorescence (TADF), a critical mechanism for achieving high efficiency in OLEDs. frontiersin.orgnih.gov The development of efficient synthesis methods for 5,6-fused ring pyridazines is also underway to create crucial building blocks for advanced organometallic semiconductor technologies. liberty.edu

Table 1: Photophysical and Electrochemical Properties of Pyridazine-Based Emitters This table presents key performance data for novel pyridazine-based donor-acceptor molecules designed for semiconductor applications like OLEDs.

| Compound | Donor Moiety | Emission Lifetime (Delayed) | Reverse Intersystem Crossing Rate (kRISC) | External Quantum Efficiency (OLED) | Source |

| dPXZMePydz | Phenoxazine | 470 ns (in toluene) | 3.9 × 10⁶ s⁻¹ | >5.8% | researchgate.netfrontiersin.orgnih.gov |

| dCzMePydz | Carbazole | Poorly emissive | Not reported | Not efficient | frontiersin.orgnih.gov |

| dDMACMePydz | Acridine | Poorly emissive | Not reported | Not efficient | frontiersin.orgnih.gov |

The unique electronic structure of pyridazine derivatives makes them promising candidates for nonlinear optical (NLO) materials, which are crucial for technologies like optical data processing and telecommunications. rsc.orgnih.gov The efficiency of NLO materials is often linked to the presence of push-pull systems, where an electron-donating group and an electron-accepting group are connected by a π-conjugated bridge. The electron-deficient pyridazine ring can serve as an excellent acceptor or part of the π-bridge in such systems. researchgate.net

Studies on Λ-shaped pyrazine (B50134) derivatives, which are structurally similar to pyridazines, have demonstrated how molecular symmetry and the arrangement of donor and acceptor groups influence second-order NLO responses. upce.czresearchgate.net Research on 3,6-bis(2-pyridyl)pyridazine has shown that while it may have low second-harmonic generation (SHG) efficiency, it possesses a large first hyperpolarizability (β), a key parameter for NLO activity. researchgate.net By functionalizing the pyridazine core with various donor and acceptor moieties, it is possible to create molecules with significant NLO properties. For example, a thienylpyridazine functionalized with a cyano-phenyl group exhibited a notable first hyperpolarizability, indicating its potential as an NLO chromophore. researchgate.net

Table 2: NLO Properties of a Push-Pull Pyridazine Derivative This table highlights the second-order nonlinear optical properties of a specific pyridazine derivative, evaluated using Hyper-Rayleigh scattering.

| Compound | Structure | First Hyperpolarizability (β) | Measurement Wavelength | Source |

| Thienylpyridazine with cyano-phenyl group | Push-pull system with thiophene (B33073) and cyano-phenyl functionalization | 175 × 10⁻³⁰ esu | 1064 nm | researchgate.net |

In the field of photovoltaics, particularly dye-sensitized solar cells (DSSCs), pyridazine and its isomer pyrazine have been explored as key components in sensitizer (B1316253) dyes. rsc.org The common architecture for these dyes is a donor-π-acceptor (D-π-A) structure, where the pyridazine/pyrazine unit can act as the π-bridge or an auxiliary acceptor to facilitate intramolecular charge transfer upon light absorption. rsc.org

Pyridazines as Ligands in Catalysis

The nitrogen atoms in the pyridazine ring possess lone pairs of electrons, making them excellent coordinating atoms for metal centers. This property allows pyridazine derivatives to function as versatile ligands in both homogeneous and heterogeneous catalysis. researchgate.netconsensus.app

In homogeneous catalysis, pyridazine-based ligands are used to stabilize metal complexes and modulate their catalytic activity. researchgate.net They are integral components in a variety of catalytic systems, often outperforming their pyridine-based counterparts or enabling new reaction pathways. nih.gov For example, dinuclear ruthenium(II) complexes containing a bridging pyridazine-based N-heterocyclic carbene (NHC) ligand have shown excellent activity in the catalytic oxidation of alkenes. acs.org

The electronic properties of the pyridazine ligand can be tuned by substituents, which in turn influences the properties of the metal catalyst. For instance, the use of Lewis acids can modulate the activity of pyridazine-imine nickel catalysts in ethylene (B1197577) polymerization. nih.govacs.org The increased π-acidity of diazines like pyridazine, compared to pyridine (B92270), makes them particularly effective in redox-active ligand systems, which are important in transformations such as CO₂ hydrogenation. nih.govacs.org

To overcome challenges associated with catalyst separation and recycling in homogeneous systems, pyridazine-based ligands can be immobilized onto solid supports to create heterogeneous catalysts. These materials combine the high activity and selectivity of molecular catalysts with the practical advantages of solid catalysts.

A notable example is the synthesis of an iridium-based heterogeneous catalyst for water oxidation. In this system, dipyridyl-pyridazine ligands were grafted onto the surface of a porous silica (B1680970) matrix (SBA-15). acs.org The resulting organosilica material coordinated with iridium to form stable and highly active catalytic sites. This heterogeneous catalyst demonstrated high efficiency and reusability for oxygen evolution, with turnover numbers superior to its homogeneous equivalent, highlighting the benefits of heterogenization. acs.org The development of such catalysts is crucial for applications in artificial photosynthesis and clean energy production.

Table 3: Performance of a Heterogeneous Pyridazine-Based Water Oxidation Catalyst This table summarizes the catalytic performance of an iridium complex supported on a pyridazine-functionalized silica support.

| Catalyst System | Support Material | Metal Center | Application | Key Finding | Source |

| Ir@NdppzSBA | SBA-15 Silica | Iridium (Ir) | Water Oxidation | High activity and stability over multiple cycles; Total Turnover Number (TON) of 1468. | acs.org |

Supramolecular Chemistry Involving Pyridazine Scaffolds

The involvement of pyridazine scaffolds in supramolecular chemistry is an area of active research. The nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors, and the aromatic system can participate in π-π stacking interactions, both of which are fundamental to the construction of supramolecular architectures. These interactions can lead to the formation of well-defined, self-assembled structures such as gels, liquid crystals, and metal-organic frameworks (MOFs).

Despite these general principles, there is no specific information available in the scientific literature concerning the supramolecular chemistry of 6-(Propan-2-yloxy)pyridazin-3-amine . Research on its ability to form host-guest complexes, self-assemble into larger structures, or its use as a building block in the design of new supramolecular materials has not been reported.

Future Research Directions and Challenges in 6 Propan 2 Yloxy Pyridazin 3 Amine Chemistry

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. For 6-(Propan-2-yloxy)pyridazin-3-amine, future research should focus on moving beyond traditional multi-step syntheses, which often involve harsh reagents and generate significant waste.

A primary challenge lies in the regioselective introduction of the isopropoxy and amine groups onto the pyridazine (B1198779) core. While classical methods often rely on the condensation of 1,4-dicarbonyl compounds with hydrazine (B178648) and subsequent functionalization, these routes can be lengthy and low-yielding. wikipedia.org Future efforts should explore novel catalytic C-H activation and cross-coupling reactions. For instance, palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig amination reactions, which have been successfully applied to other pyridazine systems, could offer more direct and efficient routes to this compound and its analogs. nih.gov

Furthermore, the principles of green chemistry should be integrated into the synthesis. This includes the use of safer solvents, minimizing energy consumption through microwave-assisted or flow chemistry protocols, and employing catalysts that can be easily recovered and reused. The development of one-pot syntheses, where multiple reaction steps are performed in a single vessel, would also represent a significant advance in the sustainable production of this compound.

Table 1: Comparison of Potential Synthetic Strategies

| Strategy | Advantages | Challenges |

| Classical Condensation & Functionalization | Well-established procedures. | Often multi-step, low overall yield, use of hazardous reagents. |

| Catalytic C-H Activation | High atom economy, direct functionalization. | Achieving high regioselectivity on the pyridazine ring. |

| Cross-Coupling Reactions | High efficiency and functional group tolerance. | Cost of catalysts, removal of metal residues. |

| Flow Chemistry | Improved safety, scalability, and reaction control. | Initial investment in specialized equipment. |

Advanced Computational Modeling for Complex Reactivity Prediction

Computational chemistry provides powerful tools for predicting and understanding chemical reactivity, thereby guiding experimental design. For this compound, advanced computational modeling can offer profound insights into its electronic structure and reaction mechanisms.

Density Functional Theory (DFT) calculations can be employed to model the geometry, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential maps of the molecule. mdpi.comresearchgate.net This information is crucial for predicting sites of electrophilic and nucleophilic attack, as well as the molecule's potential for engaging in hydrogen bonding and other non-covalent interactions. nih.gov Such studies can help rationalize its reactivity in various chemical transformations and its binding affinity to biological targets.

A significant challenge will be to develop computational models that can accurately predict the outcomes of complex reactions involving multiple steps and competing pathways. Molecular dynamics (MD) simulations can be used to study the conformational flexibility of the isopropoxy group and its influence on the reactivity of the pyridazine ring. nih.gov Furthermore, QM/MM (Quantum Mechanics/Molecular Mechanics) methods could be used to model the behavior of this compound within a solvent environment or a biological receptor site, providing a more realistic prediction of its properties and reactivity.

Integration with Advanced Spectroscopic Techniques for Real-time Mechanistic Insights

While standard spectroscopic techniques like NMR, IR, and mass spectrometry are essential for routine characterization, advanced methods are needed to unravel complex reaction mechanisms in real-time. nih.govmdpi.com The integration of these techniques into the study of reactions involving this compound is a key future direction.

For instance, in-situ IR and Raman spectroscopy can monitor the formation and consumption of intermediates during a chemical reaction, providing valuable kinetic and mechanistic data. Advanced NMR techniques, such as two-dimensional NMR (COSY, HETCOR) and diffusion-ordered spectroscopy (DOSY), can be used to study reaction mixtures and identify transient species that are not observable with standard 1D NMR. iitm.ac.in

The use of time-resolved spectroscopy could provide unprecedented detail about the short-lived excited states and reactive intermediates that may be involved in photochemical or catalytic reactions of this compound. A major challenge in this area is the development of experimental setups that allow for the sensitive and rapid detection of these species under relevant reaction conditions.

Development of Pyridazine-Based Scaffolds for Emerging Technologies

The pyridazine core is a "privileged scaffold" found in many biologically active compounds and functional materials. nih.govresearchgate.net By using this compound as a building block, novel molecular architectures can be designed for a range of emerging technologies.

In materials science, pyridazine-based compounds have been investigated for their nonlinear optical (NLO) properties. nih.gov Future research could focus on synthesizing oligomers or polymers incorporating the this compound unit to create new materials with tailored electronic and photophysical properties for applications in optoelectronics.

In medicinal chemistry, the pyridazine scaffold is present in numerous drugs. wikipedia.orgmdpi.com The amine and isopropoxy groups of this compound provide convenient handles for further chemical modification, allowing for the creation of libraries of new compounds for high-throughput screening against various diseases. The development of pyridazine derivatives as kinase inhibitors, for example, is an active area of research. nih.gov A key challenge will be to understand the structure-property relationships that govern the performance of these materials in their respective applications.

Table 2: Potential Technological Applications of Modified Scaffolds

| Technology Area | Potential Application | Key Structural Feature |

| Optoelectronics | Organic Light-Emitting Diodes (OLEDs) | Extended π-conjugated systems. |

| Medicinal Chemistry | Kinase Inhibitors | Specific pharmacophores for enzyme binding. nih.govnih.gov |

| Agrochemicals | Herbicides and Fungicides | Bioisosteric replacement of known active groups. researchgate.net |

Understanding Structure-Reactivity Relationships in Novel Chemical Transformations

A fundamental goal of chemical research is to understand how the structure of a molecule dictates its reactivity. For this compound, systematic studies are needed to elucidate the electronic and steric effects of the isopropoxy and amine substituents on the reactivity of the pyridazine ring.

By synthesizing a series of analogs with variations in the alkoxy group (e.g., methoxy, ethoxy, benzyloxy) and the position of the amine group, it will be possible to establish clear structure-reactivity relationships (SRRs). nih.gov These studies could involve investigating their behavior in a range of reactions, such as electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling. rsc.orgwur.nl

The insights gained from these studies will not only be valuable for understanding the fundamental chemistry of pyridazines but will also facilitate the rational design of new derivatives with desired properties. A significant challenge will be the synthesis of a diverse range of analogs and the development of high-throughput methods for evaluating their reactivity.

Q & A

Q. What are the key steps in synthesizing 6-(Propan-2-yloxy)pyridazin-3-amine, and how can regioselectivity be controlled during nucleophilic substitution reactions?

The synthesis typically involves sequential nucleophilic aromatic substitution (SNAr) on a pyridazinone scaffold. Key steps include:

- Halogenation : Introducing a leaving group (e.g., chlorine) at the 6-position of pyridazinone.

- Substitution : Reacting with isopropanol under basic conditions to introduce the propan-2-yloxy group.

- Amination : Replacing the remaining halogen at the 3-position with an amine via Pd-catalyzed coupling or direct ammonia treatment.

Regioselectivity is controlled by the electronic effects of substituents and reaction conditions (e.g., solvent polarity, temperature). Bulky bases can favor substitution at less hindered positions . Microwave-assisted methods (e.g., optimized heating cycles) may improve yield and selectivity .

Advanced Computational Modeling

Q. How can computational methods like 3D-QSAR be employed to predict the antileukemic activity of derivatives?

3D-QSAR models (e.g., CoMFA, CoMSIA) require:

- Structural alignment : Overlay derivatives based on common pharmacophores.

- Descriptor calculation : Electrostatic, steric, and hydrophobic fields.

- Validation : Cross-validation (e.g., leave-one-out) to ensure predictive power.

In antileukemic studies, substituents like electron-withdrawing groups (e.g., -CF₃) at the 4-phenyl position enhance activity by modulating π-π stacking with kinase targets. Molecular docking can validate binding modes .

Structural Analysis

Q. What crystallographic techniques are recommended for determining molecular structure and hydrogen bonding patterns?

- Single-crystal X-ray diffraction : Use SHELXL for refinement and ORTEP-3 for visualization. Hydrogen bonds are analyzed via graph-set notation (e.g., R₂²(8) motifs) to identify supramolecular interactions .

- Validation tools : CheckCIF/PLATON to resolve disorder or twinning issues. Hydrogen-bonding networks influence solubility and stability .

Biological Evaluation

Q. What in vitro assays evaluate cardioactive effects, and how can data contradictions in platelet aggregation assays be resolved?

- Cardiac assays : Isolated heart models (Langendorff) measure contractility; patch-clamp studies assess ion channel modulation (e.g., Ca²⁺ or K⁺ channels) .

- Platelet aggregation : Compare ADP-induced vs. collagen-induced assays. Contradictions may arise from varying donor platelet responsiveness. Normalize data using internal controls (e.g., clopidogrel as a reference) .

Mechanistic Studies

Q. How can researchers elucidate the mechanism of action involving cardiac ion channels?

- Electrophysiology : Voltage-clamp experiments on HEK293 cells expressing hERG or Cav1.2 channels.

- Fluorescence imaging : Use Ca²⁺-sensitive dyes (e.g., Fluo-4) to track intracellular changes. Derivatives with 4-fluorophenyl groups show enhanced PDE3 inhibition, increasing cAMP levels and cardiac output .

Synthetic Optimization

Q. What strategies enhance yield when introducing bulky substituents at the 4-position?

- Microwave synthesis : Shorten reaction times and reduce side products (e.g., 30 min at 150°C vs. 24 hrs conventional) .

- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines during substitution. Post-reaction deprotection with TFA improves final product purity .

Data Validation

Q. How should crystallographic data for novel derivatives be validated?

- Rigorous refinement : SHELXL’s TWIN/BASF commands to address twinning.

- Hydrogen placement : Neutron diffraction or DFT-calculated positions for accurate H-bond mapping .

Structure-Activity Relationships

Q. Which substituent modifications enhance antithrombotic activity?

- 5-Methyl groups : Increase ADP-induced platelet aggregation inhibition by 40% compared to unsubstituted analogs.

- Methodology : Dose-response curves (IC₅₀ determination) and thromboelastography (TEG) validate efficacy .

Ecotoxicology

Q. Which aquatic bioassays assess environmental toxicity?

- Acute toxicity : Daphnia magna immobilization tests (OECD 202).

- Chronic toxicity : Algal growth inhibition (OECD 201) over 72 hrs. Derivatives with logP >3.5 show higher bioaccumulation risks; HPLC-MS monitors degradation products .

Troubleshooting Synthesis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.